molecular formula C7H4ClNO2S B1582179 2-Cyanobenzenesulfonyl chloride CAS No. 69360-26-5

2-Cyanobenzenesulfonyl chloride

Cat. No.: B1582179
CAS No.: 69360-26-5
M. Wt: 201.63 g/mol
InChI Key: NQAYCMBZPAARNO-UHFFFAOYSA-N
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Safety and Hazards

2-Cyanobenzenesulfonyl chloride is classified as a skin corrosive and can cause serious eye damage . It’s recommended to avoid breathing its dust and to wear protective clothing, eye protection, and face protection when handling it .

Preparation Methods

2-Cyanobenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds as follows:

C7H5NO3S+SOCl2C7H4ClNO2S+SO2+HCl\text{C}_7\text{H}_5\text{NO}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{ClNO}_2\text{S} + \text{SO}_2 + \text{HCl} C7​H5​NO3​S+SOCl2​→C7​H4​ClNO2​S+SO2​+HCl

In industrial settings, the production of this compound often involves the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-cyanobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl chloride functional group into target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAYCMBZPAARNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334925
Record name 2-Cyanobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69360-26-5
Record name 2-Cyanobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanobenzenesulfonyl Chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixed solution of 200 ml of water and 250 ml of concentrated hydrochloric acid was added 25.0 g (212 mmol) of 3-cyanoaniline followed by stirring. An aqueous solution (80 ml) of 15.5 g (223 mmol) of sodium nitrite was added dropwise thereinto at −10° C. The reaction solution was added to acetic acid saturated with sulfur dioxide (prepared by saturating sulfur dioxide in 250 ml of acetic acid followed by adding 2.1 g of cuprous chloride) under ice-cooling and stirring. After 1 hour, the reaction solution was poured onto 500 ml of ice water and extracted with diethyl ether. The extract was washed with a saturated aqueous solution of sodium bicarbonate, water and brine successively, and dried over magnesium sulfate. The solvent was evaporated, a mixed solution of diethyl ether and hexane was added to the residue and the crystals were collected by filtration to give 16.0 g of the title compound.
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solution
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80 mL
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15.5 g
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ice water
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500 mL
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250 mL
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250 mL
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25 g
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200 mL
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Synthesis routes and methods III

Procedure details

heating saccharin and phosphorus pentachloride under conditions and for a time sufficient to provide 2-cyanobenzenesulfonyl chloride; and
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Synthesis routes and methods IV

Procedure details

44 grams(0.24 mole) of saccharin and 100 grams(0.48 mole) of phosphorus pentachloride were stirred at 110° C. to 120° C. for 3.5 hours. The reaction mixture was then poured into 500 milliliters of ice and water, stirred until solidified, filtered, ground with water, re-filtered, and dried to give 44.3 grams of 2-cyanobenzenesulfonyl chloride and pseudosaccharin chloride. Based on saccharin, the per cent yield was 92.
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44 g
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100 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Cyanobenzenesulfonyl chloride interact with diamines like 1,2-phenylenediamine and 2-aminobenzylamine in the synthesis of heterocyclic compounds?

A1: this compound acts as a sulfonylating agent. [, ] It reacts with diamines like 1,2-phenylenediamine and 2-aminobenzylamine to initially form a sulfonamide intermediate. This intermediate then undergoes a series of intramolecular transformations, ultimately leading to the formation of tetracyclic compounds 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide and 10H-11-thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide respectively, with the release of ammonia as a byproduct. [] This reaction pathway highlights the role of this compound in constructing complex heterocyclic systems.

Q2: What are the advantages of using microwave-assisted synthesis in reactions involving this compound?

A2: The research by Reddy et al. demonstrates that employing microwave irradiation in the synthesis of 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide and 10H-11-thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide using this compound offers significant advantages. [] Microwave heating allows for a one-pot synthesis procedure, simplifying the process and potentially increasing the yield compared to conventional heating methods. This highlights the potential of microwave-assisted synthesis for improving the efficiency of reactions involving this compound.

  1. Reddy, et al. "Microwave-Assisted, One-Pot Synthesis of 5-Thia-4b,10-diaza-indeno[2,1-a]-indene-5,5-dioxide and 10H-11-Thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide."
  2. "Ring — Chain isomerism of N-monosubstituted 2-cyanobenzenesulfonamides."

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